molecular formula C19H16ClNO4S2 B11375203 Methyl 5'-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3'-bithiophene]-4'-carboxylate

Methyl 5'-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B11375203
M. Wt: 421.9 g/mol
InChI Key: GFHGOWWLDPGDBD-UHFFFAOYSA-N
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Description

Methyl 5’-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3’-bithiophene]-4’-carboxylate is an organic compound with a complex structure that includes a bithiophene core, a chlorinated phenoxy group, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5’-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3’-bithiophene]-4’-carboxylate typically involves multiple steps, starting with the preparation of the bithiophene core. This can be achieved through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The chlorinated phenoxy group is introduced via a nucleophilic substitution reaction, followed by the formation of the acetamido linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorinated phenoxy group could yield various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: Its unique properties could be exploited in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5’-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets. The chlorinated phenoxy group and the bithiophene core are likely to play key roles in its binding to proteins or other macromolecules, potentially affecting their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5’-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3’-bithiophene]-4’-carboxylate is unique due to its combination of a bithiophene core with a chlorinated phenoxy group and an acetamido linkage. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H16ClNO4S2

Molecular Weight

421.9 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C19H16ClNO4S2/c1-11-8-12(5-6-14(11)20)25-9-16(22)21-18-17(19(23)24-2)13(10-27-18)15-4-3-7-26-15/h3-8,10H,9H2,1-2H3,(H,21,22)

InChI Key

GFHGOWWLDPGDBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC)Cl

Origin of Product

United States

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